molecular formula C28H31N3O2S2 B11981811 (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11981811
M. Wt: 505.7 g/mol
InChI Key: RSHDJWPZJHGOQS-UQQQWYQISA-N
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Description

The compound (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrazole moiety, which is often found in compounds with anti-inflammatory and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the formation of the thiazolidinone ring. Key steps include:

    Preparation of Pyrazole Derivative: This involves the reaction of 4-isobutoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

    Formation of Thiazolidinone Ring: The pyrazole derivative is then reacted with a suitable thioamide and an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide.

    Reduction: The double bond in the methylene group can be reduced to form a saturated derivative.

    Substitution: The phenyl and isobutoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential anti-inflammatory and analgesic properties make it a candidate for the development of new pharmaceuticals. Its ability to interact with biological targets can be studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound could be investigated for its potential use in treating inflammatory diseases, pain management, and other conditions where its biological activity could be beneficial.

Industry

In the industrial sector, the compound’s unique chemical properties could be exploited for the development of new materials, catalysts, or other applications where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in the body. The pyrazole moiety is known to interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation. The thiazolidinone ring may also contribute to its biological activity by interacting with other molecular targets, leading to a synergistic effect.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isobutoxy group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells.

This detailed article provides a comprehensive overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-4-5-9-16-30-27(32)25(35-28(30)34)17-22-18-31(23-10-7-6-8-11-23)29-26(22)21-12-14-24(15-13-21)33-19-20(2)3/h6-8,10-15,17-18,20H,4-5,9,16,19H2,1-3H3/b25-17-

InChI Key

RSHDJWPZJHGOQS-UQQQWYQISA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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